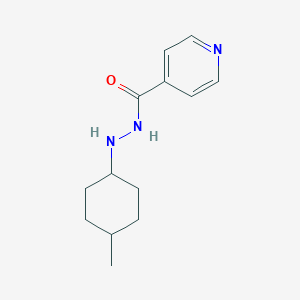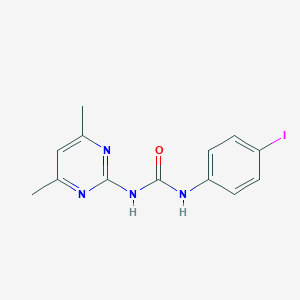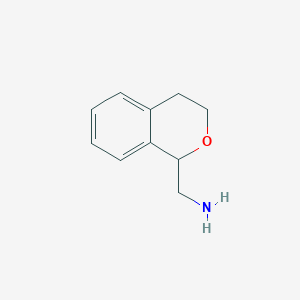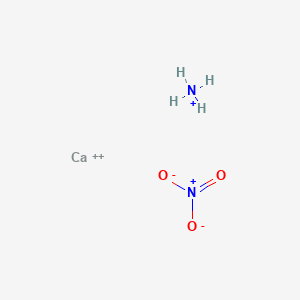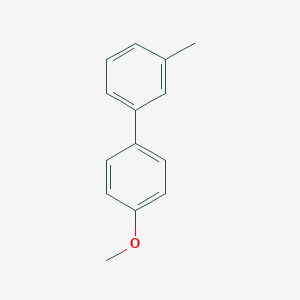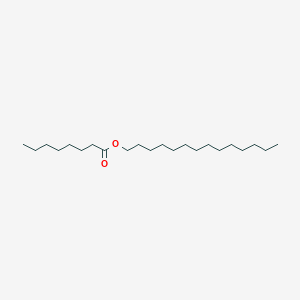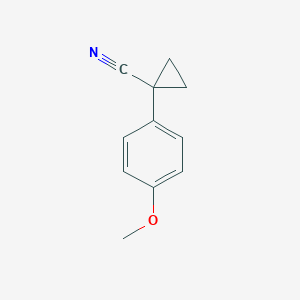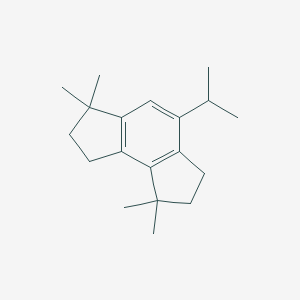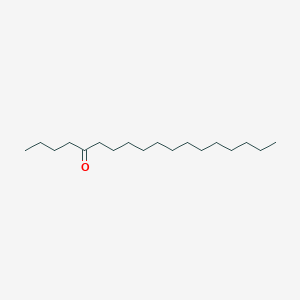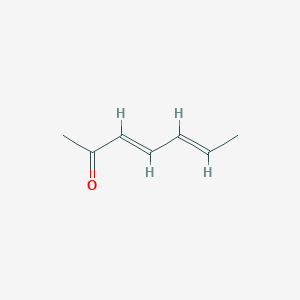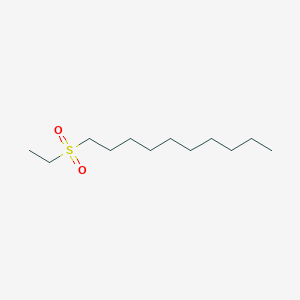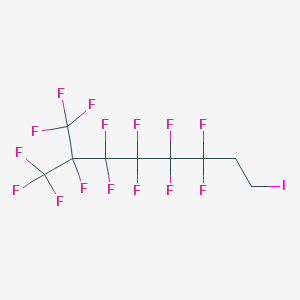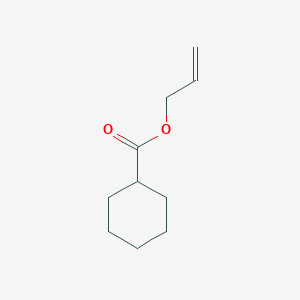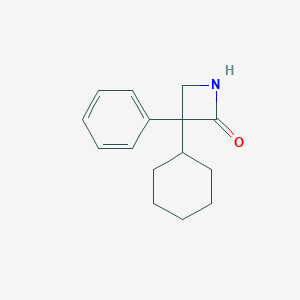
3-Cyclohexyl-3-phenylazetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclohexyl-3-phenylazetidin-2-one, also known as CP-47,497, is a synthetic compound that belongs to the class of cannabinoids. It was first synthesized in the early 1990s by Pfizer Inc. as a potential therapeutic agent for the treatment of pain, inflammation, and other medical conditions. However, CP-47,497 has gained popularity due to its psychoactive properties, which have led to its use as a recreational drug.
Mécanisme D'action
3-Cyclohexyl-3-phenylazetidin-2-one binds to the CB1 receptor and activates it, leading to the inhibition of adenylyl cyclase and the opening of potassium channels. This results in the decrease of intracellular cAMP levels and the hyperpolarization of the cell membrane, respectively. The activation of the CB1 receptor also leads to the inhibition of voltage-gated calcium channels, which reduces the release of neurotransmitters such as glutamate and GABA.
Effets Biochimiques Et Physiologiques
3-Cyclohexyl-3-phenylazetidin-2-one has been shown to have a wide range of effects on the body, including analgesia, sedation, hypothermia, and appetite stimulation. It also has some anti-inflammatory and anti-oxidant properties. However, 3-Cyclohexyl-3-phenylazetidin-2-one has been associated with several adverse effects, such as tachycardia, hypertension, and impaired memory and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
3-Cyclohexyl-3-phenylazetidin-2-one has been used extensively in laboratory experiments to study the endocannabinoid system and its role in various physiological processes. Its potency and selectivity for the CB1 receptor make it a useful tool for investigating the effects of CB1 activation on neuronal and immune cell function. However, its psychoactive properties and potential for abuse limit its usefulness in certain types of experiments.
Orientations Futures
1. Development of CB1 receptor antagonists for the treatment of obesity and metabolic disorders.
2. Investigation of the effects of 3-Cyclohexyl-3-phenylazetidin-2-one on the immune system and its potential as an immunomodulatory agent.
3. Study of the molecular mechanisms underlying the adverse effects of 3-Cyclohexyl-3-phenylazetidin-2-one on memory and cognition.
4. Development of novel synthetic cannabinoids with improved therapeutic profiles and reduced abuse potential.
5. Investigation of the effects of 3-Cyclohexyl-3-phenylazetidin-2-one on the peripheral nervous system and its potential as a pain reliever.
Méthodes De Synthèse
3-Cyclohexyl-3-phenylazetidin-2-one is synthesized by the reaction of cyclohexanone and phenylhydrazine in the presence of acetic acid and sodium acetate. The reaction proceeds through the formation of a hydrazone intermediate, which is then cyclized to form the azetidinone ring. The yield of the reaction is typically around 50%.
Applications De Recherche Scientifique
3-Cyclohexyl-3-phenylazetidin-2-one has been extensively studied for its effects on the endocannabinoid system, which is involved in the regulation of various physiological processes such as pain, inflammation, appetite, and mood. 3-Cyclohexyl-3-phenylazetidin-2-one acts as a potent agonist for the CB1 receptor, which is the primary receptor for the endocannabinoid system in the brain. It also has some affinity for the CB2 receptor, which is mainly expressed in immune cells.
Propriétés
Numéro CAS |
17719-29-8 |
|---|---|
Nom du produit |
3-Cyclohexyl-3-phenylazetidin-2-one |
Formule moléculaire |
C15H19NO |
Poids moléculaire |
229.32 g/mol |
Nom IUPAC |
3-cyclohexyl-3-phenylazetidin-2-one |
InChI |
InChI=1S/C15H19NO/c17-14-15(11-16-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,16,17) |
Clé InChI |
VFQZGLHTORSEPN-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2(CNC2=O)C3=CC=CC=C3 |
SMILES canonique |
C1CCC(CC1)C2(CNC2=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



